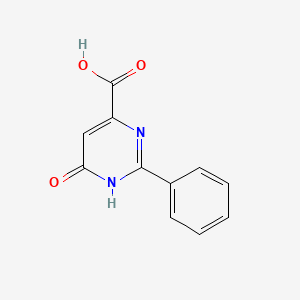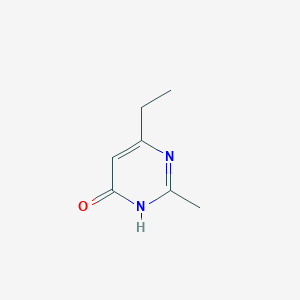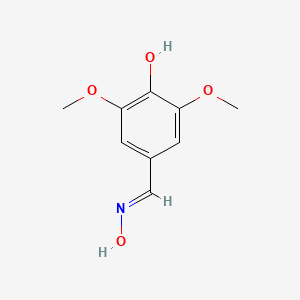![molecular formula C23H29N7 B1417706 9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine CAS No. 1171739-86-8](/img/structure/B1417706.png)
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Overview
Description
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyrimido[4,5-d]azepines This compound is characterized by its unique structure, which includes a pyrazolo-pyrimidine core fused with an azepine ring, and functional groups such as a 4-methylphenyl and a 4-propylpiperazin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo-pyrimidine core.
Introduction of the Azepine Ring: The azepine ring is introduced through a series of condensation reactions involving intermediates like α-halogeno-aldehydes or α-halogeno-ketones.
Functional Group Addition: The 4-methylphenyl and 4-propylpiperazin-1-yl groups are added through substitution reactions using corresponding aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Aniline derivatives, alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as organic phototransistors.
Mechanism of Action
The mechanism of action of 9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-g]quinazoline-4,9-dione: Similar in structure but differs in the functional groups and specific ring fusion.
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: Shares the pyrazolo core but has different substituents and ring systems.
Uniqueness
9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(4-methylphenyl)-13-(4-propylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7/c1-3-10-28-11-13-29(14-12-28)23-25-15-18-8-9-24-22-20(21(18)26-23)16-30(27-22)19-6-4-17(2)5-7-19/h4-7,15-16H,3,8-14H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKSPIARSPASAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC=C3CCNC4=NN(C=C4C3=N2)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)
![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)
![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)

![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)



![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)


![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
